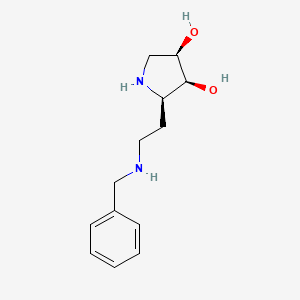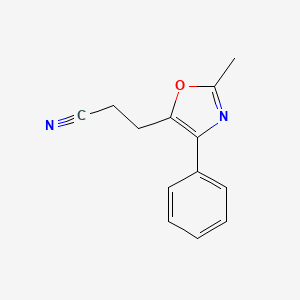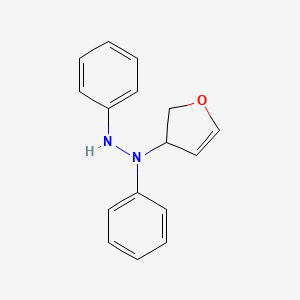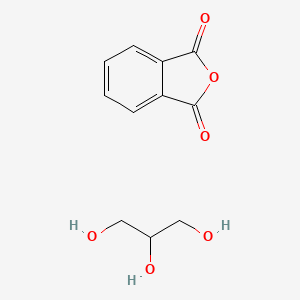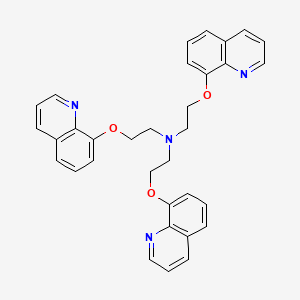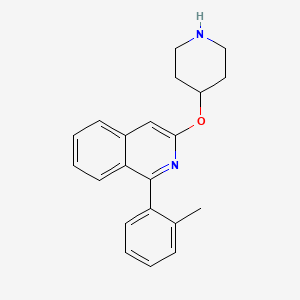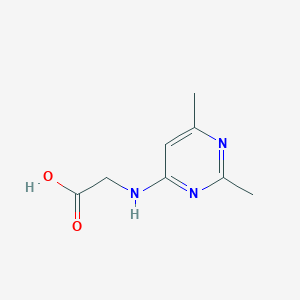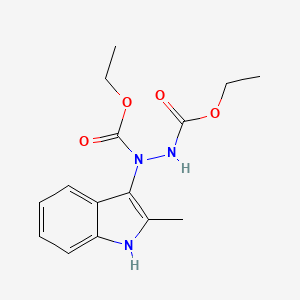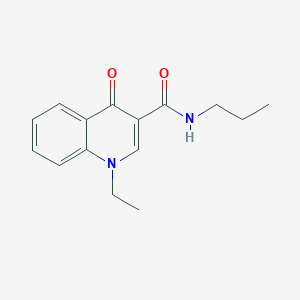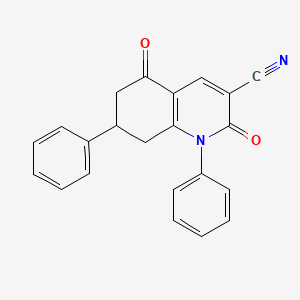
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is a complex organic compound that features a piperidine ring fused with an indole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- typically involves the formation of the indole ring followed by the attachment of the piperidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific conditions for synthesizing this compound may involve the use of methanesulfonic acid under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the Fischer indole synthesis for higher yields and purity, possibly using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- involves its interaction with various molecular targets. The indole moiety is known to interact with DNA and proteins, potentially leading to the inhibition of key biological pathways . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Formylpiperidine: A simpler compound with a similar piperidine structure.
Indole-3-carboxaldehyde: Contains the indole moiety with a formyl group at the 3-position.
Uniqueness
Piperidine, 1-((3-formyl-5-methoxyindol-2-yl)carbonyl)- is unique due to its combination of the piperidine and indole structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.
Eigenschaften
CAS-Nummer |
28837-83-4 |
|---|---|
Molekularformel |
C16H18N2O3 |
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
5-methoxy-2-(piperidine-1-carbonyl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H18N2O3/c1-21-11-5-6-14-12(9-11)13(10-19)15(17-14)16(20)18-7-3-2-4-8-18/h5-6,9-10,17H,2-4,7-8H2,1H3 |
InChI-Schlüssel |
FKJQPDVLAKSNGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)NC(=C2C=O)C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



